[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
Overview
Description
[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C19H21ClN2O4 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents
[(2-{[2-(2-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid and its derivatives have been studied for their potential as antimicrobial agents. Sah et al. (2014) synthesized formazans from a Mannich base of a similar compound and evaluated their antimicrobial activity against bacterial strains like Escherichia coli, Salmonella typhi, and fungal strains including Aspergillus niger and Candida albicans. The compounds showed moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibitors
Another application is in the field of corrosion inhibition. Zarrouk et al. (2014) performed quantum chemical calculations on related quinoxalines compounds, including one structurally similar to the queried compound, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. Their theoretical results were consistent with experimental data, suggesting potential applications in corrosion protection (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).
Inhibition of Ethylene Formation in Plants
In the agricultural sector, Kirchner et al. (1993) explored the use of new derivatives of aminooxyacetic acid, which bear resemblance to the queried compound, in inhibiting ethylene formation in higher plants. Their research indicated that these compounds reduced ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves, suggesting a role in delaying plant senescence (Kirchner, Schmidt, Jung, & Rademacher, 1993).
Synthesis and Characterization
The compound and its derivatives have also been the subject of synthesis and characterization studies. Desai, Shihora, and Moradia (2007) synthesized new quinazolines derivatives structurally similar to the queried compound and evaluated their antimicrobial activities, indicating a potential application in pharmaceutical research (Desai, Shihora, & Moradia, 2007).
Properties
IUPAC Name |
2-(N-[2-[2-(2-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-26-16-8-6-15(7-9-16)22(13-19(24)25)12-18(23)21-11-10-14-4-2-3-5-17(14)20/h2-9H,10-13H2,1H3,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPMTEMXBWYNRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136739 | |
Record name | Glycine, N-[2-[[2-(2-chlorophenyl)ethyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142204-34-9 | |
Record name | Glycine, N-[2-[[2-(2-chlorophenyl)ethyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142204-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[2-(2-chlorophenyl)ethyl]amino]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201136739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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